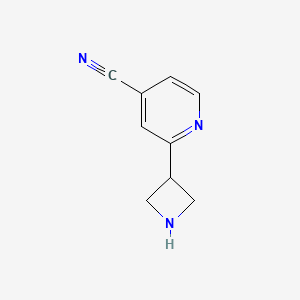

2-(Azetidin-3-yl)isonicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Azetidin-3-yl)isonicotinonitrile is a compound that features an azetidine ring attached to an isonicotinonitrile moiety. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity to these compounds. Isonicotinonitrile, on the other hand, is a derivative of isonicotinic acid, commonly used in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize azetidines involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene. This method is efficient for synthesizing functionalized azetidines. Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. Additionally, azetidines can be synthesized through the intramolecular amination of organoboronates, providing a variety of substituted azetidines.

Industrial Production Methods

Industrial production of azetidines often employs microwave irradiation techniques to enhance reaction rates and yields. For example, the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been reported to be highly efficient .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)isonicotinonitrile undergoes various types of chemical reactions, including:

Oxidation: The azetidine ring can be oxidized to form azetidinones.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions due to its ring strain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the azetidine ring.

Major Products

Oxidation: Azetidinones

Reduction: Primary amines

Substitution: Various substituted azetidines

Scientific Research Applications

2-(Azetidin-3-yl)isonicotinonitrile has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly due to the bioactivity of azetidine derivatives.

Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)isonicotinonitrile involves its interaction with specific molecular targets, leading to various biological effects. The azetidine ring’s strain and reactivity allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

2-Azetidinone: Known for its use in β-lactam antibiotics.

3-Pyrrole-substituted 2-azetidinone: Synthesized using iodine-catalyzed methods under microwave irradiation.

Oxetane derivatives: Similar four-membered ring structures but with an oxygen atom instead of nitrogen.

Uniqueness

2-(Azetidin-3-yl)isonicotinonitrile is unique due to the combination of the azetidine ring and the isonicotinonitrile moiety, which imparts distinct reactivity and potential bioactivity. The presence of both nitrogen and nitrile functionalities allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Biological Activity

2-(Azetidin-3-yl)isonicotinonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and applications in drug development.

Chemical Structure and Properties

The compound consists of an azetidine ring attached to an isonicotinonitrile moiety. The azetidine ring contributes to the compound's reactivity, while the nitrile group enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can lead to modulation of various biological pathways, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.

- Receptor Modulation : It can potentially bind to receptors, altering their activity and influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Anti-inflammatory Effects : Studies suggest that it can significantly reduce inflammation markers in various models.

- Antimicrobial Properties : Preliminary investigations indicate potential efficacy against certain bacterial strains.

Case Studies and Research Findings

- Anti-inflammatory Activity :

- Antimicrobial Activity :

- In vitro studies demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | 53.41% inhibition of paw edema | |

| Antimicrobial | Significant activity against bacteria |

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Azetidinone | β-lactam antibiotic precursor | Antibacterial |

| Isonicotinonitrile | Nitrile functional group | Antimicrobial |

| 3-Pyrrole-substituted 2-azetidinone | Microwave-synthesized | Anti-inflammatory properties |

Pharmacological Applications

The unique properties of this compound make it a candidate for further development in pharmaceuticals. Its potential applications include:

- Drug Development : Investigated for use in formulating new anti-inflammatory drugs.

- Agrochemicals : Explored for potential use in agricultural applications due to its bioactive properties.

Properties

Molecular Formula |

C9H9N3 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

2-(azetidin-3-yl)pyridine-4-carbonitrile |

InChI |

InChI=1S/C9H9N3/c10-4-7-1-2-12-9(3-7)8-5-11-6-8/h1-3,8,11H,5-6H2 |

InChI Key |

ZFHAZVJTWAQBLY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=NC=CC(=C2)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.